5-Nitro-2-indanone
Description
Overview of Indanone Derivatives in Organic and Medicinal Chemistry Research
Indanone, a molecule featuring a bicyclic structure where a benzene (B151609) ring is fused to a cyclopentanone (B42830) ring, serves as a versatile and valuable scaffold in chemical research. cymitquimica.comnbinno.com These derivatives are significant intermediates in organic synthesis, providing a foundational structure for the construction of more complex molecules. nbinno.comacs.orgorganic-chemistry.org Various synthetic methods, including rhodium-catalyzed tandem reactions and palladium-catalyzed carbonylative cyclization, have been developed to create substituted indanone derivatives. acs.orgorganic-chemistry.org
In the field of medicinal chemistry, the indanone framework is a well-recognized privileged structure found in numerous biologically active compounds. researchgate.net The successful development of the drug Donepezil (B133215), which is based on an indanone structure, for the treatment of Alzheimer's disease has spurred considerable scientific interest in this moiety. nih.gov Research has shown that indanone derivatives exhibit strong affinity for critical enzymes associated with various neurological disorders, making them promising candidates for new drug discovery. nih.gov Specifically, they have been investigated for the development of agents targeting neurodegenerative conditions like Parkinson's disease, acting as inhibitors for enzymes such as monoamine oxidase B (MAO-B). nih.govnih.gov
The Role of Nitro Functionalization in Modulating Chemical Reactivity and Biological Activity within Indanone Systems
The introduction of a nitro group (–NO2) onto a molecular scaffold is a powerful strategy in organic chemistry to modulate chemical and biological properties. fiveable.menih.gov The nitro group is one of the strongest electron-withdrawing groups, and its presence on the indanone ring system profoundly influences the molecule's reactivity. fiveable.menumberanalytics.com This functional group is crucial in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes, often serving as a precursor that can be transformed into other functional groups, such as amines. numberanalytics.comrsc.org
The modification of the electronic landscape of the indanone system by the nitro group has direct consequences for its reactivity. fiveable.menih.gov The electron-deficient nature of the nitro-substituted benzene ring makes it less susceptible to electrophilic aromatic substitution, as it is "deactivated" towards attack by electron-seeking species. numberanalytics.comnumberanalytics.com
Conversely, this electron deficiency makes the aromatic ring more prone to nucleophilic aromatic substitution (SNAr). numberanalytics.comlibretexts.org A nucleophile can attack the carbon atom bearing a leaving group, and the powerfully electron-withdrawing nitro group can stabilize the resulting negatively charged intermediate (a Meisenheimer complex), particularly when positioned ortho or para to the reaction site. numberanalytics.comlibretexts.org Furthermore, the presence of a nitro group on a benzene ring can increase the acidity of adjacent hydrogen atoms, making them easier to remove. fiveable.me In the case of 5-Nitro-2-indanone, the strong electron-withdrawing nature of the nitro group on the benzene ring can influence the acidity of the protons on the carbons alpha to the ketone, potentially facilitating reactions such as aldol (B89426) condensations or alkylations at these positions. Aliphatic nitro compounds are known to have acidic alpha-protons, which allows them to participate in nucleophilic additions like the Henry Reaction. nih.govscielo.brscielo.br The ketone functional group itself remains an electrophilic center, though its reactivity can be modulated by the electronic effects of the nitro substituent. scielo.brscielo.br
Research Rationale: Addressing Gaps in the Understanding of this compound
While the chemistry of indanone derivatives and nitroaromatic compounds has been extensively explored as separate classes, the specific properties and reactivity of this compound are less thoroughly documented in dedicated studies. nih.govsci-hub.se Much of the available literature identifies the compound primarily as a commercially available chemical intermediate without providing a deep, systematic analysis of its unique reaction profile. cymitquimica.comchemicalbook.comchemicalbook.com A significant research gap exists in the detailed characterization of how the 5-nitro substituent specifically modulates the reactivity of the 2-indanone (B58226) core, including its behavior in key synthetic transformations. A focused investigation is warranted to systematically map its chemical behavior, thereby unlocking its full potential as a tailored building block for synthesizing novel, complex molecules that could be of interest in medicinal chemistry and materials science.
Scope and Objectives of the Research on this compound
The primary objective of this research is to provide a focused and comprehensive chemical profile of this compound. This work aims to consolidate its known physicochemical properties and explore the synthetic implications of its hybrid structure. The scope includes an analysis of how the interplay between the electron-withdrawing nitro group and the reactive ketone functional group within the rigid indanone framework dictates its chemical behavior. By detailing its reactivity towards both nucleophilic and electrophilic reagents, this research seeks to establish a foundational understanding of this compound as a valuable intermediate in organic synthesis.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 116530-60-0 | cymitquimica.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C₉H₇NO₃ | cymitquimica.comuni.lu |
| Molecular Weight | 177.16 g/mol | uni.lu |
| Appearance | Light brown to yellow-orange solid | cymitquimica.comchemicalbook.com |
| Predicted Boiling Point | 340.6 ± 42.0 °C | chemicalbook.com |
| Predicted Density | 1.396 ± 0.06 g/cm³ | chemicalbook.com |
| Synonyms | 5-nitro-1,3-dihydro-2H-inden-2-one, 5-Nitro-Indan-2-One | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBFWRYDORZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363600 | |
| Record name | 5-Nitro-2-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-60-0 | |
| Record name | 5-Nitro-2-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-2-indanone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Nitro 2 Indanone and Its Precursors
Established Synthetic Routes to Indanone Core Structures
The synthesis of the indanone scaffold is a well-established area of organic chemistry, with several key methods being widely employed. These include cyclization reactions, oxidation of indene (B144670) derivatives, and condensation approaches.
Cyclization Reactions in Indanone Synthesis
Intramolecular cyclization reactions are a cornerstone of indanone synthesis. The most common of these is the Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org This method involves the formation of a five-membered ring through an electrophilic aromatic substitution reaction. While the use of 3-arylpropionic acid chlorides often provides high yields, the direct dehydrative cyclization of 3-arylpropionic acids is considered a greener alternative as it produces water as the only byproduct. nih.gov Various catalysts, including polyphosphoric acid (PPA) and Lewis acids like terbium triflate (Tb(OTf)3), have been utilized to facilitate this transformation. nih.govd-nb.info
Another significant cyclization method is the Nazarov cyclization, which involves the acid-catalyzed electrocyclization of divinyl ketones. d-nb.infopreprints.org This reaction has been effectively used to produce a variety of substituted indanones. beilstein-journals.orgd-nb.infopreprints.org Additionally, transition-metal-catalyzed ring-closing reactions, such as palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, provide an efficient route to the indanone core. beilstein-journals.orgorganic-chemistry.org
A one-pot synthesis of 1-indanones from benzoic acids has also been developed. This process involves the in-situ formation of acyl chlorides from benzoic acids and thionyl chloride, which then react with ethylene. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to yield the 1-indanone (B140024) product. beilstein-journals.org
Oxidation of Indene Derivatives
The oxidation of indene and its derivatives presents a direct route to the corresponding indanones. stackexchange.comscispace.com A common method involves the use of oxidizing agents like hydrogen peroxide in the presence of a catalyst. For instance, 2-indanone (B58226) can be prepared from indene by oxidation with hydrogen peroxide in acetic acid, followed by hydrolysis with sulfuric acid. stackexchange.comchemicalbook.com This process proceeds through a 1,2-indenediol intermediate. chemicalbook.com Other oxidizing systems, such as oxone and the Wacker process, have also been reported for this transformation. stackexchange.com
Dieckmann Condensation Approaches
The Dieckmann condensation is an intramolecular reaction of diesters in the presence of a base to form β-keto esters, which can then be converted to cyclic ketones like indanone. wikipedia.org Specifically, the condensation of diethyl phenylene-1,2-diacetate would lead to a β-keto ester, which upon decarboxylation, would yield 2-indanone. stackexchange.com This method is particularly effective for forming five- and six-membered rings. wikipedia.org While not as commonly cited in the literature for 2-indanone synthesis specifically, it represents a viable synthetic strategy based on fundamental organic chemistry principles. stackexchange.com
Strategies for the Introduction of the Nitro Moiety
The introduction of a nitro group onto the indanone or a precursor molecule is a critical step in the synthesis of 5-nitro-2-indanone. Direct nitration is the most straightforward approach, but it requires careful consideration of regioselectivity.
Direct Nitration of Indanone and Indanone Precursors
Direct nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. For the synthesis of nitro-substituted indanones, this typically involves treating the indanone precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid (mixed acid). benchchem.comresearchgate.net The reaction conditions, including temperature and the specific nitrating agent used, can be controlled to influence the outcome of the reaction. benchchem.com
For example, the nitration of indane using mixed acid can produce 5-nitroindane, which can then be further functionalized. benchchem.com Similarly, nitration can be performed on a pre-existing indanone structure. However, the directing effects of the substituents already on the aromatic ring play a crucial role in determining the position of the incoming nitro group.
The position of the nitro group on the aromatic ring is determined by the electronic effects of the substituents already present. In the case of an indanone, the carbonyl group is a deactivating, meta-directing group. If other activating groups are present, such as a methoxy (B1213986) group, they will direct the incoming electrophile to the ortho and para positions. benchchem.com
The challenge in synthesizing a specific regioisomer, like this compound, lies in controlling the nitration to favor the desired position. For instance, in the nitration of 4-methoxy-1-indanone, the ketone group directs meta to its position, while the methoxy group directs ortho and para. This competition can lead to a mixture of products. benchchem.com
To achieve regioselectivity, reaction conditions can be modified. For example, changing the solvent or using a catalyst can alter the selectivity of the nitration. In the case of 4-methoxy-1-indanone, using acetic anhydride (B1165640) as a solvent can increase the yield of the 6-nitro isomer by reducing the electrophilicity of the nitronium ion. benchchem.com Catalytic amounts of copper(II) triflate have also been shown to enhance selectivity for the 6-position by coordinating to the ketone oxygen. benchchem.com The choice of solvent can significantly influence the regioselectivity of nitration, with different solvents favoring the formation of different isomers. nih.gov
Table 1: Comparison of Nitration Conditions for 4-Methoxy-1-indanone benchchem.com
| Method | Nitrating Agent | Solvent | Temperature (°C) | 6-Nitro Yield (%) | Byproducts (%) |
| Classical HNO₃/H₂SO₄ | 90% HNO₃ | H₂SO₄ | 0–5 | 15 | 5-Nitro (62%), 7-Nitro (23%) |
| Acetic Anhydride Medium | 70% HNO₃ | Ac₂O | 25 | 37 | 5-Nitro (48%), 7-Nitro (15%) |
| Cu(OTf)₂ Catalyzed | AcONO₂ | CH₃CN | 60 | 54 | 5-Nitro (12%) |
Influence of Reaction Conditions (e.g., Acidic Media)
The direct nitration of indanone structures to introduce a nitro group at the 5-position is highly sensitive to the reaction conditions, particularly the composition of the acidic media. The use of a mixture of concentrated nitric acid and sulfuric acid is a common method for aromatic nitration. masterorganicchemistry.comdiva-portal.org This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. masterorganicchemistry.com
The reactivity and regioselectivity of the nitration are influenced by the substituents already present on the aromatic ring. For instance, in the nitration of 4-methoxy-1-indanone, the directing effects of the methoxy and ketone groups are in competition. benchchem.com Standard mixed acid conditions (fuming nitric acid and concentrated sulfuric acid) tend to yield the 5-nitro and 7-nitro isomers as major byproducts, with only a small percentage of the desired 6-nitro isomer. benchchem.com However, modifying the reaction medium can alter this selectivity. Using acetic anhydride as a solvent, for example, can increase the yield of the 6-nitro isomer by reducing the electrophilicity of the nitrating agent. benchchem.com The temperature and the ratio of the acids are also critical parameters that need to be carefully controlled to optimize the yield of the desired nitro-substituted indanone. ewadirect.comnanobioletters.com
Under very acidic conditions, other nitration pathways, such as oxidative aromatic nitration, can become more significant. researchgate.net The choice of acidic medium is therefore a crucial factor in directing the nitration to the desired position and minimizing the formation of unwanted isomers.
Synthesis via Nitro-Substituted Building Blocks
An alternative to direct nitration is the synthesis of this compound from building blocks that already contain the nitro group. This approach avoids the challenges of controlling regioselectivity during the nitration of the indanone core. A common strategy involves the cyclization of a substituted phenylpropionic acid. For example, a nitro-substituted phenylpropionic acid can be cyclized using a strong acid catalyst like polyphosphoric acid to form the corresponding nitroindanone. stackexchange.com
This method relies on the availability of the appropriate nitro-substituted precursor. These precursors can often be prepared through standard aromatic chemistry techniques. For instance, nitration of a suitable benzene (B151609) derivative can be performed early in the synthetic sequence, followed by chain extension and subsequent cyclization to form the this compound ring system. stackexchange.combenchchem.com
Multi-step Synthetic Sequences Involving Nitro Group Formation
Longer, multi-step synthetic sequences offer a high degree of control over the final structure of this compound. These sequences often involve the formation of the nitro group at a specific stage to ensure the correct substitution pattern. libretexts.org A classic example begins with a readily available starting material like benzaldehyde, which can be transformed through a series of reactions, including condensations, hydrogenations, and cyclizations, to build the indanone skeleton. stackexchange.com
The nitration step can be strategically placed within this sequence. For example, an indanone precursor can be synthesized first, and then nitrated under carefully controlled conditions to introduce the nitro group at the 5-position. stackexchange.com Alternatively, a nitro-containing aromatic compound can be used as the starting material, and the indanone ring can be constructed upon it. stackexchange.combenchchem.com The choice of strategy depends on the availability of starting materials and the desire to avoid difficult separation of isomers that can result from direct nitration of an unsubstituted or symmetrically substituted indanone.
Advanced Synthetic Approaches to this compound Derivatives
Building upon the core structure of this compound, a variety of advanced synthetic methods can be employed to create more complex derivatives. These approaches often utilize the reactivity of the ketone and the nitro group to introduce new functional groups and build intricate molecular architectures.
Aldol-Type Reactions with Nitroindanones as Key Intermediates
The ketone functionality in this compound makes it a suitable substrate for aldol-type reactions. These reactions involve the formation of an enolate from the indanone, which then acts as a nucleophile, attacking an electrophilic carbonyl compound. wikipedia.orgchemistrysteps.com This C-C bond-forming reaction is a powerful tool for elaborating the indanone scaffold.
The presence of the nitro group can influence the acidity of the α-protons, potentially facilitating enolate formation. youtube.com The resulting β-hydroxy ketone can often be dehydrated to form an α,β-unsaturated ketone, a conjugated enone. openstax.org Intramolecular aldol (B89426) reactions are also possible if the molecule contains a second carbonyl group, leading to the formation of cyclic products. chemistrysteps.compressbooks.pub These reactions open up pathways to a wide range of functionalized indanone derivatives.
Cascade Reactions and Annulation Strategies
Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly efficient as they combine multiple bond-forming events in one pot. Indanone derivatives, including nitro-substituted ones, are valuable building blocks in such strategies. researchgate.net
Annulation strategies involving indanones can be used to construct fused-ring systems. For example, a base-promoted vinylogous annulation cascade of alkylidene malononitriles with cyclopentene-1,3-diones can lead to densely functionalized 3-hydroxyindanone scaffolds. researchgate.net Similarly, multicomponent reactions involving 1,3-indandione (B147059) (a related precursor) can generate complex spiro-imidazo pyridine-indene derivatives. nih.gov These methods provide access to diverse and complex heterocyclic and carbocyclic structures fused to the indanone core. acs.orgrsc.org
Metal-Catalyzed Transformations for Nitroindanone Functionalization
Transition metal catalysis offers a powerful and versatile toolkit for the functionalization of organic molecules, including nitroindanones. mdpi.comchemrxiv.org Metal catalysts can enable a wide range of transformations, including cross-coupling reactions, C-H activation/functionalization, and cycloadditions. mdpi.combeilstein-journals.org
For instance, palladium-catalyzed reactions are widely used for forming C-C and C-N bonds. organic-chemistry.org A palladium catalyst could potentially be used to couple an aryl or vinyl group to the indanone skeleton or to perform an amination reaction. Nickel catalysis is another important tool, often used for C-H functionalization and cross-coupling reactions. mdpi.comresearchgate.net These metal-catalyzed methods can be used to introduce a wide variety of substituents onto the nitroindanone framework, providing access to a vast chemical space of novel derivatives.
Purification and Characterization Techniques for Synthetic Products
The successful synthesis of this compound and its precursors necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final products. Standard laboratory techniques, including chromatography and recrystallization for purification, and spectroscopic methods for characterization, are routinely employed. While specific experimental data for this compound is not extensively detailed in publicly available literature, the methodologies applied to analogous compounds like other nitro-indanones and 2-indanone itself provide a clear framework for the expected procedures.
Purification of Synthetic Intermediates and Final Product
The purification of this compound and its synthetic intermediates is crucial to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the compound, such as its polarity and crystallinity.
Column Chromatography: Flash column chromatography is a widely used technique for the separation of components in a reaction mixture. For compounds in the indanone family, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a more polar solvent.
For the purification of nitro-indanones, solvent systems such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate are frequently utilized. mdpi.combenchchem.comrsc.org The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product. benchchem.com For instance, in the separation of 4-nitroindane-1-one and 6-nitroindane-1-one, a step gradient of petroleum ether and ethyl acetate was employed. mdpi.com
Recrystallization: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.
For nitro-substituted aromatic compounds and indanones, common recrystallization solvents include ethanol (B145695), methanol, or mixtures of ethanol and water. benchchem.comorgsyn.org For example, 5-nitroindazole, a related nitro-heterocyclic compound, is purified by recrystallization from boiling methanol. orgsyn.org Similarly, other indanone derivatives have been successfully recrystallized from ethanol. orgsyn.org The selection of an appropriate solvent system is critical and is often determined empirically.
Characterization of Synthetic Products
Once purified, the synthetic products are characterized to confirm their chemical structure and purity. This is typically achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For an indanone structure, one would expect to see signals corresponding to the aromatic protons and the aliphatic protons of the five-membered ring. In the case of this compound, the aromatic protons would be expected in the downfield region, with their splitting patterns influenced by the nitro group. The methylene (B1212753) protons adjacent to the carbonyl group and the benzene ring would appear as singlets or complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show a characteristic signal for the carbonyl carbon at a downfield chemical shift. Signals for the aromatic carbons would also be observed, with the carbon atom attached to the nitro group being significantly shifted. The aliphatic carbons of the indanone ring would appear at upfield chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected to confirm its molecular weight of 177.16 g/mol . chemimpex.com Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available and can be used to support identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.04987 |
| [M+Na]⁺ | 200.03181 |
| [M-H]⁻ | 176.03531 |
| [M]⁺ | 177.04204 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl group (C=O) of the ketone, typically in the range of 1700-1725 cm⁻¹. Additionally, characteristic peaks for the nitro group (NO₂) would be expected, usually appearing as two strong bands around 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations would also be present.
Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 Indanone
Reactivity of the Carbonyl Group in 5-Nitro-2-indanone
The carbonyl group at the 2-position of the indanone ring is a key site for chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-carbons can participate in condensation reactions.
Nucleophilic Additions to the Ketone
The carbonyl carbon in this compound is electrophilic and reacts with various nucleophiles. rsc.org This reactivity is fundamental to many synthetic applications of the compound. For instance, treatment with reducing agents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, 2-hydroxy-5-nitroindane. benchchem.com
Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that readily add to the carbonyl group, forming a new carbon-carbon bond and, after workup, a tertiary alcohol. allstudiesjournal.comacademie-sciences.fr This type of reaction allows for the introduction of various alkyl or aryl substituents at the 2-position of the indanone skeleton.
Condensation Reactions
The protons on the carbon atoms alpha to the carbonyl group (C-1 and C-3) in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. nih.gov
One example is the aldol-type reaction. In the presence of a base, this compound can react with aldehydes or other ketones. For instance, it can undergo a self-aldol condensation or react with other carbonyl compounds. nih.gov A specific application involves the reaction of 5-nitroindan-1-ones with the lithium salt of N,N-disubstituted acetamides, which proceeds via an aldol-type addition followed by dehydration. beilstein-journals.org
Another important condensation reaction is the Knoevenagel condensation, where the active methylene (B1212753) group of this compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. beilstein-journals.org Similarly, Claisen-Schmidt condensations with aromatic aldehydes can yield 2-arylidene-1-indanones. rsc.org These reactions are crucial for synthesizing more complex molecules with extended conjugation.
Reactivity of the Nitro Group in this compound
The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is itself a site of important chemical transformations, most notably reduction. wikipedia.orgscielo.br
Reduction Reactions of the Nitro Group to Amino Functionalities
The reduction of the nitro group in this compound to a primary amino group (5-amino-2-indanone) is a synthetically valuable transformation. masterorganicchemistry.com This conversion dramatically changes the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com The resulting amino-indanone is a key intermediate for the synthesis of various biologically active compounds. chemimpex.com
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. commonorganicchemistry.comtcichemicals.com This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org
The choice of catalyst can be crucial for achieving selectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com For instance, while Pd/C is a common choice, Raney nickel is often preferred for substrates containing halides to avoid dehalogenation. commonorganicchemistry.com In some cases, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer products. google.com The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields of the desired amine. mdpi.comresearchgate.net
The general scheme for the catalytic hydrogenation of the nitro group is as follows:
R-NO₂ + 3 H₂ --(Catalyst)--> R-NH₂ + 2 H₂O wikipedia.org
Table 1: Common Catalysts for Nitro Group Reduction
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | H₂, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂) | H₂, various solvents | Effective catalyst for nitro group reduction. wikipedia.org |
Besides catalytic hydrogenation, several other methods are available for the reduction of the nitro group in this compound. These methods often offer different levels of selectivity and compatibility with other functional groups.
One common method involves the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These reactions are often referred to as dissolving metal reductions. For example, iron powder in the presence of an acid like acetic acid provides a mild and selective method for reducing nitro groups. commonorganicchemistry.com
Another approach utilizes tin(II) chloride (SnCl₂) as the reducing agent. commonorganicchemistry.com This method is known for its mildness and can be used when other reducible groups are present in the molecule. Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also effective reagents, particularly for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comwikipedia.org
More recently, methodologies using reagents like samarium diiodide or transfer hydrogenation with formic acid as the hydrogen source have been developed. wikipedia.orgorganic-chemistry.org Electrolytic reduction can also be employed, where the outcome of the reaction can be controlled by the pH of the medium. matanginicollege.ac.in
Table 2: Alternative Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
|---|---|---|
| Fe / HCl or Acetic Acid | Acidic medium | Mild and selective method. masterorganicchemistry.comcommonorganicchemistry.com |
| Zn / HCl or Acetic Acid | Acidic medium | Another common dissolving metal reduction. masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Various solvents | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
Nucleophilic Aromatic Substitution Facilitated by the Nitro Group
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aromatic compounds, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. allen.in The nitro group (–NO₂) is one of the most powerful activating groups for this type of reaction. byjus.comwikipedia.org In the context of this compound, the nitro group at the 5-position plays a pivotal role in activating the fused aromatic ring towards attack by nucleophiles. cymitquimica.com
The mechanism of SNAr generally proceeds via a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing a leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is the key to the reaction's feasibility. An electron-withdrawing group, such as a nitro group, positioned ortho or para to the site of attack, can effectively stabilize the negative charge of the Meisenheimer complex through resonance delocalization. allen.inlibretexts.org This stabilization lowers the activation energy of the first, typically rate-determining step, thereby accelerating the reaction. wikipedia.org
While this compound itself does not have a leaving group on the aromatic ring for a classic SNAr displacement, the principle of nitro-group activation is fundamental to its chemistry. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire benzene (B151609) ring portion of the indanone framework, making it susceptible to other nucleophilic additions or reactions that are initiated by nucleophilic attack on the aromatic system. cymitquimica.comnumberanalytics.com
Studies on related indanone structures underscore this reactivity. For instance, research on 5-fluoro-1-indanone (B1345631) has demonstrated that it undergoes SNAr reactions with amines, where the fluorine atom is displaced. researchgate.net Another study detailed the synthesis of various 2-(4-aminobenzylidene)-5,6-dimethoxy-1H-inden-1-one derivatives through an SNAr reaction where various amines displaced a fluorine atom on a benzylidene substituent attached to the indanone core. tandfonline.com The success of this reaction highlights the ability of the indanone system to support the SNAr mechanism.
Table 1: Optimization of SNAr Reaction on an Indanone Derivative with Imidazole (B134444)
This table summarizes the results from a study optimizing the conditions for the nucleophilic aromatic substitution reaction of 2-(4-halobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with imidazole as the nucleophile. The findings indicate that DMF is the most effective solvent and K₂CO₃ is the optimal base. tandfonline.com
| Entry | Leaving Group | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | F | Toluene | K₂CO₃ | Trace |
| 2 | F | Dioxane | K₂CO₃ | 50 |
| 3 | F | MeCN | K₂CO₃ | 65 |
| 4 | F | DMSO | K₂CO₃ | 70 |
| 5 | F | DMF | K₂CO₃ | 90 |
| 6 | F | DMF | Cs₂CO₃ | 85 |
| 7 | Cl | DMF | K₂CO₃ | 60 |
| 8 | Br | DMF | K₂CO₃ | 55 |
Influence of the Indanone Framework on Nitro Group Reactivity
The chemical behavior of the nitro group in this compound is not solely determined by its intrinsic properties but is significantly modulated by the fused indanone framework. cymitquimica.comchemimpex.com This framework, consisting of a benzene ring fused to a cyclopentanone (B42830) ring, exerts both electronic and structural influences. cymitquimica.com
Electronically, the indanone moiety contains a carbonyl group (C=O) within the five-membered ring. This ketone group is itself electron-withdrawing, which enhances the electrophilicity at the carbonyl carbon. benchchem.com When fused to the aromatic ring, its electron-withdrawing nature complements that of the nitro group. This synergistic effect results in a highly electron-deficient aromatic system, further activating it towards nucleophilic attack compared to a simple nitro-substituted benzene ring.
Structurally, the fusion of the cyclopentanone ring imposes a degree of rigidity and planarity on the molecule. This fixed geometry can influence the orientation of the nitro group and its interaction with the aromatic π-system. The reactivity of the indanone core is versatile, serving as a key structural motif in numerous bioactive compounds and a building block in organic synthesis. rsc.orgbeilstein-journals.org The specific reactivity at different positions of the indanone, such as the α-carbons to the ketone, can be involved in complex reaction cascades that are ultimately influenced by the electronic state of the nitro-substituted aromatic ring.
Mechanistic Studies of Reactions Involving this compound
Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced analytical techniques. sumitomo-chem.co.jp Both computational modeling and experimental analyses provide complementary insights into the complex pathways, intermediates, and transition states that govern the transformation of this molecule. sumitomo-chem.co.jpacs.org
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms. sumitomo-chem.co.jp These methods allow for the mapping of potential energy surfaces, calculation of activation free energies, and visualization of transition state structures. sumitomo-chem.co.jp
A pertinent computational and experimental study investigated the competing reaction cascades following the Claisen rearrangement of aryl propargyl ethers, including a nitro-substituted analogue. nsf.gov The study revealed that the presence of the nitro group had a profound effect on the reaction's regioselectivity and outcome. DFT calculations showed that the nitro group kinetically favored the formation of a tetracyclic product over a benzopyran, a result that was confirmed experimentally. nsf.gov The analysis of the calculated free energy profiles for the different pathways provided a quantitative understanding of the nitro group's directing effect. nsf.gov Such computational approaches are vital for predicting and explaining the reactivity of complex nitro-aromatic compounds like this compound.
Table 2: Calculated Free Energy Barriers for Competing Rearrangements
This table presents data from a computational study on the cyclization of a nitro-substituted aryl propargyl ether. The calculations show a lower energy barrier for the Claisen rearrangement leading to Pathway A, which kinetically favors the formation of the tetracyclic product. nsf.gov
| Substrate | Reaction Pathway | Key Step | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Favored Product |
|---|---|---|---|---|
| Nitro-substituted Aryl Propargyl Ether | Pathway A | Claisen Rearrangement | 31.7 | Tetracycle |
| Nitro-substituted Aryl Propargyl Ether | Pathway B | Claisen Rearrangement | 33.6 | Benzopyran |
Experimental techniques provide the physical evidence required to validate or refine proposed reaction mechanisms. Kinetic studies, which measure reaction rates under various conditions, can help identify the rate-determining step of a reaction.
Spectroscopic methods are crucial for the structural characterization of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the chemical environment of protons and carbon atoms, providing definitive structural information for reaction products. usm.myresearchgate.net
Infrared (IR) Spectroscopy helps identify functional groups, such as the characteristic stretches for a nitro group (~1520 cm⁻¹) and a ketone group (~1700 cm⁻¹), confirming their presence or transformation during a reaction. benchchem.comusm.my
Mass Spectrometry (MS) , particularly high-resolution MS (HRMS), verifies the molecular weight and elemental composition of compounds. acs.org
In more complex mechanistic investigations, specialized experimental setups are employed. For example, in studies of reactions forming indanones via radical pathways, radical clock experiments and Electron Paramagnetic Resonance (EPR) spectroscopy have been used to trap and detect short-lived radical intermediates. acs.org Furthermore, deuterium (B1214612) labeling experiments are a classic method to trace the path of atoms throughout a reaction, providing powerful insights into rearrangement and insertion mechanisms during the formation of substituted indanones. chinesechemsoc.org
Derivatization Strategies and Analogue Synthesis Based on 5 Nitro 2 Indanone
Synthesis of Substituted Indanone Derivatives from 5-Nitro-2-indanone
The chemical reactivity of this compound allows for modifications at several positions, leading to a variety of substituted derivatives. The nitro and ketone groups are primary sites for chemical reactions. nih.gov
One of the most fundamental transformations is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the aromatic ring and provides a new functional group for further derivatization. The resulting 5-amino-2-indanone can serve as a precursor for a wide range of compounds through reactions like acylation, alkylation, or diazotization.
The ketone moiety at the C-2 position is also a key site for derivatization. The adjacent methylene (B1212753) groups (at C-1 and C-3) possess activated protons, making them susceptible to reactions such as alkylation, condensation, and halogenation. For instance, base-catalyzed Claisen-Schmidt or Knoevenagel condensations with various aromatic or heterocyclic aldehydes can be employed. rasayanjournal.co.inrsc.org This reaction typically involves the condensation of an active methylene compound with an aldehyde to form an α,β-unsaturated ketone, known as an arylidene or heteroarylidene derivative. nih.govrsc.org While much of the literature focuses on the more common 1-indanone (B140024) isomer, the principles are directly applicable to 2-indanone (B58226) systems. wikipedia.orgrsc.org The reaction of an indanone with an aldehyde in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) is a common method for creating these derivatives. rasayanjournal.co.insci-hub.se
A general scheme for this condensation is as follows: Starting with this compound, condensation with a selected aldehyde (R-CHO) under basic conditions would yield the corresponding (E)-1,3-dihydro-1-(substituted benzylidene)-5-nitro-2H-inden-2-one derivative.
Preparation of Fused and Spiro Systems Utilizing the Indanone Core
The indanone skeleton is a valuable building block for constructing more complex polycyclic architectures, including fused and spirocyclic systems. rsc.org These intricate structures are of significant interest in medicinal chemistry as they can explore a broader chemical space and offer conformational rigidity, which can be advantageous for receptor binding.
Fused Systems: Annulation reactions, where a new ring is formed on the existing indanone framework, are a primary method for creating fused systems. rsc.org For example, reactions with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the indanone core. Research on 1-indanone derivatives has shown that they can react with reagents like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst to form polyheterocyclic compounds. rsc.org Similar strategies could be adapted for this compound, where the ketone functionality would participate in cyclization reactions to generate novel indeno-fused heterocycles.
Spiro Systems: Spirocyclic compounds, characterized by two rings connected through a single common atom, can also be synthesized from indanone precursors. The synthesis of spiro compounds often involves reactions that create a new quaternary carbon center at the C-2 position of the indanone. tubitak.gov.tr For instance, the reaction of 2-arylidene-1-indanone derivatives with dimedone, mediated by manganese(III) acetate (B1210297), has been shown to produce novel spiro-dihydrobenzofuran isomers. tubitak.gov.tr Another established method is the hetero-Diels-Alder reaction between indane-1,3-dione and 3-vinyl-2H-chromene derivatives to create spiro indanone fused pyrano[3,2-c]chromenes. rsc.org These methodologies highlight the potential of using this compound derivatives, such as the arylidene products from Knoevenagel condensation, as precursors for complex spirocyclic architectures.
Development of Hybrid Molecules Incorporating this compound
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create compounds with improved affinity and efficacy or with a multi-target profile, which can be particularly useful for complex diseases. The indanone scaffold is a well-regarded pharmacophore found in various biologically active compounds. sci-hub.seacs.org
Indanone-Chalcone Hybrids: Chalcones, which are α,β-unsaturated ketones, are known for their diverse biological activities. Hybrid molecules combining the indanone core with a chalcone-like structure have been designed and synthesized. sci-hub.senih.gov Typically, these are prepared through the condensation of a substituted indanone with an appropriate aldehyde. sci-hub.se Starting with this compound and various benzaldehydes would yield a library of 5-nitro-indanone-chalcone hybrids, combining the functionalities of both scaffolds.
Indanone-Pyrazole Hybrids: Pyrazole (B372694) is another important heterocyclic scaffold with a wide range of pharmacological properties. rasayanjournal.co.in A series of aryl pyrazole-indanone hybrids have been synthesized via the Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted 1-indanones. rasayanjournal.co.inresearchgate.net This reaction is generally carried out in ethanol at room temperature in the presence of a base. rasayanjournal.co.in Substituting the generic 1-indanone with this compound in this synthetic scheme would produce a novel class of this compound-aryl pyrazole hybrids.
A representative reaction is shown in the table below:
| Indanone Precursor | Aldehyde Partner | Reaction Type | Potential Hybrid Product Class |
|---|---|---|---|
| This compound | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Knoevenagel Condensation | Aryl Pyrazole-Indanone Hybrid |
| This compound | Substituted Benzaldehyde | Claisen-Schmidt Condensation | Indanone-Chalcone Hybrid |
Structure-Activity Relationship (SAR) Studies in this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For analogues derived from this compound, SAR studies would focus on how modifications to the indanone core, the nitro group, and any appended moieties affect biological activity.
While specific SAR studies on this compound itself are not widely published, valuable insights can be drawn from studies on related structures like arylidene indanones and other nitroaromatic compounds.
Role of the Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the molecule's electronic properties and reactivity. Its position on the aromatic ring is critical. For many nitroaromatic compounds, enzymatic reduction of the nitro group in vivo is a necessary step for their antimicrobial activity. The position and electronic environment can affect the reduction potential and, consequently, the biological effect.
Substitutions on the Indanone Ring: In studies on 2-heteroarylidene-1-indanone derivatives evaluated as monoamine oxidase (MAO) inhibitors, substitutions on the indanone A-ring were found to be significant. nih.gov For example, the presence of a methoxy (B1213986) group was shown to enhance MAO-B inhibition compared to unsubstituted versions. nih.gov This suggests that modifying the aromatic ring of this compound, perhaps by adding other small electron-donating or -withdrawing groups, could modulate biological activity.
Modifications of Appended Groups: For hybrid molecules, the nature of the appended group is a key determinant of activity. In a series of 2-heteroarylidene-1-indanones, the type of heteroaromatic ring attached via the exocyclic double bond had a profound impact on MAO-B inhibition potency. nih.gov The activity decreased in the order: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene. nih.gov Similarly, for indanone-chalcone hybrids, substitutions on the chalcone's phenyl ring (e.g., hydroxyl or N-alkyl groups) have been shown to be beneficial for inhibiting certain enzymes. nih.gov This indicates that for derivatives of this compound, systematic variation of the substituent appended at the C-1 position would be a fruitful strategy for optimizing activity.
The planar structure of arylidene indanones allows for effective electronic communication between substituents on the aryl ring and the indanone carbonyl group, which can be a key factor in their interaction with biological targets. rsc.org
Pharmacological and Biological Applications of 5 Nitro 2 Indanone and Its Derivatives
Medicinal Chemistry Applications of Indanone Derivatives
Indanone derivatives are recognized for their versatile roles in medicinal chemistry, serving as foundational structures for the synthesis of various therapeutic agents. ontosight.aibeilstein-journals.org The chemical reactivity of the indanone core allows for modifications at several positions, leading to a diverse library of compounds with a broad spectrum of biological activities. chemimpex.comrsc.org These activities include anti-inflammatory, analgesic, antiviral, and anticancer properties. ajrconline.orgbeilstein-journals.org
The structural features of indanone derivatives, such as the rigid α,β-unsaturated ketone system in arylidene indanones, contribute to their interaction with various biological targets. rsc.org For instance, certain indanone derivatives have been investigated as inhibitors of enzymes like cholinesterases, which is relevant in the context of Alzheimer's disease. researchgate.netrsc.org The ability to synthesize a wide range of substituted indanones facilitates the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. beilstein-journals.orgrsc.org
Antimicrobial Activities
Derivatives of indanone have been reported to possess significant antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi. ajrconline.orgbeilstein-journals.org The presence of a nitro group, a known pharmacophore in antimicrobial agents, can enhance this activity. benchchem.comencyclopedia.pub
Indanone derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. beilstein-journals.orgresearchgate.net Studies have indicated that the introduction of specific substituents on the indanone ring can significantly influence their antibacterial potency. researchgate.netresearchgate.net For example, certain 1-indanone (B140024) derivatives have demonstrated high antibacterial activity. beilstein-journals.org The mechanism of action is often associated with the disruption of bacterial cellular processes. benchchem.com
Research has shown that some indanone derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net The antibacterial effect of nitroaromatic compounds, including nitro-substituted indanones, is often linked to the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive species that can damage cellular components like DNA. encyclopedia.pubresearchgate.net
In addition to their antibacterial properties, indanone derivatives have also been evaluated for their antifungal potential. beilstein-journals.org Certain derivatives have exhibited potent activity against various fungal strains, including Candida albicans. beilstein-journals.orgturkjps.org The antifungal efficacy can be attributed to the core indanone structure and the nature of its substituents. beilstein-journals.orgphcogj.com For instance, some synthesized 1-indanone derivatives have shown promising antifungal activity. beilstein-journals.org The mechanism of antifungal action for some derivatives may involve the inhibition of enzymes crucial for fungal cell wall synthesis, such as those in the ergosterol (B1671047) biosynthesis pathway. nih.gov
The antimicrobial action of nitro-substituted indanone derivatives is often attributed to the unique properties of the nitro group. encyclopedia.pub It is widely accepted that the antimicrobial activity of nitroaromatic compounds involves the intracellular reduction of the nitro group. encyclopedia.pubresearchgate.net This reduction, typically carried out by microbial nitroreductases, generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro anion radicals. encyclopedia.pub
These reactive species can induce cellular damage through various mechanisms, including:
DNA Damage: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and helical structure disruption, ultimately inhibiting DNA replication and repair, and leading to cell death. encyclopedia.pub
Enzyme Inhibition: The reactive intermediates can interact with and inactivate essential microbial enzymes, disrupting critical metabolic pathways. benchchem.com
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the microbial cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and nucleic acids.
Anticancer and Antitumor Properties
The indanone scaffold is a key component in a variety of compounds that have been investigated for their potential as anticancer agents. beilstein-journals.orggoogle.com Derivatives of indanone have demonstrated cytotoxic effects against numerous cancer cell lines. rsc.orgresearchgate.net The presence and position of substituents on the indanone ring play a crucial role in determining their anticancer activity. capes.gov.br
Numerous studies have evaluated the cytotoxic effects of indanone derivatives against a panel of human cancer cell lines. These investigations are critical for identifying promising lead compounds for further development as anticancer drugs.
For instance, a series of spiro indanone fused pyrano[3,2-c]chromene derivatives were synthesized and tested for their in vitro cytotoxicity against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MD-MB-231 (breast cancer). rsc.org One compound in this series, 3'c, showed potent cytotoxicity with IC50 values ranging from 15.0 to 27.5 μM across these cell lines. rsc.org
Another study focused on benzylidene indanone derivatives, with one compound exhibiting potent cytotoxicity (IC50 = 3-10 μM) against several human cancer cell lines. capes.gov.br The mechanism of action for this particular derivative was found to be microtubule destabilization. capes.gov.br
Indanone imine derivatives have also shown significant inhibitory effects on HCT-116 human colorectal adenocarcinoma cells, SJSA-1 human osteosarcoma cells, and MCF-7 breast cancer cells. google.com The IC50 values for these derivatives were in the low micromolar range, highlighting their potential as anticancer agents. google.com
Furthermore, substituted 5-nitroindole (B16589) derivatives, which share a nitroaromatic feature with 5-nitro-2-indanone, have been shown to inhibit cancer cell proliferation with IC50 values in the low micromolar range against HeLa cells. nih.gov
The following table summarizes the cytotoxic activity of selected indanone derivatives against various cancer cell lines:
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro indanone pyrano[3,2-c]chromene | MCF-7 | 15.0 - 27.5 | rsc.org |
| Spiro indanone pyrano[3,2-c]chromene | HCT-116 | 15.0 - 27.5 | rsc.org |
| Spiro indanone pyrano[3,2-c]chromene | MD-MB-231 | 15.0 - 27.5 | rsc.org |
| Benzylidene indanone | Various human cancer cell lines | 3 - 10 | capes.gov.br |
| Indanone imine | HCT-116 | 3.39 - 9.77 | google.com |
| Indanone imine | SJSA-1 | 3.43 - 13.01 | google.com |
| Indanone imine | MCF-7 | 5.54 - 11.74 | google.com |
| 5-Nitroindole | HeLa | 5.08 - 5.89 | nih.gov |
These studies underscore the potential of the indanone scaffold, including its nitro-substituted variants, as a valuable template for the design and development of novel anticancer therapeutics.
Investigation of Apoptotic Pathways and Cell Cycle Arrest
Derivatives of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, and cause cell cycle arrest in various cancer cell lines, suggesting their potential as anticancer agents.
One derivative, 5'-nitro-indirubinoxime (5'-NIO), has been shown to inhibit the proliferation of human KB oral carcinoma cells by arresting the cell cycle in the G2/M phase. nih.gov This is achieved by reducing the activity of the Cdc2/cyclin B complex. nih.gov Furthermore, 5'-NIO-induced cell cycle arrest is followed by apoptosis, which is mediated through the mitochondria-dependent activation of the caspase cascade. nih.gov In salivary gland adenocarcinoma cells, 5'-NIO induces G1 cell cycle arrest by decreasing the levels of CDK4 and CDK6. nih.gov This compound also triggers apoptosis through the release of cytochrome c and the activation of caspases-3 and -7. nih.gov The underlying mechanism for these effects appears to be the downregulation of Notch-1 signaling. nih.gov
Another benzylidene indanone derivative, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one, has been found to cause G2/M phase arrest in both MCF-7 and MDA-MB-231 breast cancer cells, leading to apoptosis. capes.gov.brnih.gov This compound acts as a microtubule destabilizer by binding to the colchicine-binding site of β-tubulin. capes.gov.brnih.gov Similarly, other indanone derivatives have been reported to inhibit the G2/M phase of the cell cycle and induce apoptosis, showing potential as anticancer agents. researchgate.net
The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com The intrinsic pathway is often triggered by cellular stress and involves the release of pro-apoptotic factors from the mitochondria. mdpi.complos.org The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of a caspase cascade. mdpi.com
The table below summarizes the effects of different this compound derivatives on cell cycle and apoptosis.
| Derivative | Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Reference |
| 5'-nitro-indirubinoxime (5'-NIO) | Human KB oral carcinoma | G2/M phase arrest | Mitochondria-dependent caspase activation | nih.gov |
| 5'-nitro-indirubinoxime (5'-NIO) | Salivary gland adenocarcinoma | G1 phase arrest | Cytochrome c release, caspase-3/7 activation | nih.gov |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-2-(4˝-nitrobenzylidene)-indan-1-one | MCF-7 and MDA-MB-231 | G2/M phase arrest | Microtubule destabilization | capes.gov.brnih.gov |
Molecular Docking and Target Identification
Molecular docking studies have been instrumental in elucidating the potential biological targets of this compound derivatives and understanding their binding mechanisms at a molecular level. These computational techniques help in predicting the binding affinity and orientation of a ligand (the indanone derivative) to the active site of a target protein.
For instance, in the context of their anticancer activity, molecular docking has shown that certain benzylidene indanone derivatives can occupy the colchicine-binding site of β-tubulin, thereby inhibiting tubulin polymerization and leading to microtubule destabilization. capes.gov.brnih.gov This disruption of the cytoskeleton ultimately triggers cell cycle arrest and apoptosis. capes.gov.brnih.gov
In the realm of anti-inflammatory research, docking analyses have revealed that indanone derivatives can bind to key inflammatory targets such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α). researchgate.net The binding affinity to these targets suggests a molecular basis for their observed anti-inflammatory effects. researchgate.net
Furthermore, molecular docking has been crucial in identifying the targets for 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives, which have shown anti-HIV-1 activity. These studies suggest a novel mechanism of action where the compounds bind to two different allosteric pockets of the reverse transcriptase enzyme. frontiersin.org
In the development of treatments for Alzheimer's disease, molecular docking has been used to study the interaction of indanone derivatives with cholinesterase enzymes. acs.org These studies have shown that the compounds can form key interactions with amino acids in the active sites of these enzymes, explaining their inhibitory profiles. acs.org The insights gained from these docking studies are valuable for the rational design and optimization of more potent and selective inhibitors. researchgate.net
Anti-inflammatory and Analgesic Potential
Derivatives of this compound have demonstrated significant anti-inflammatory and, in some cases, analgesic properties. benchchem.com Research indicates that these compounds can modulate the inflammatory response through various mechanisms.
Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α)
A key aspect of the anti-inflammatory activity of this compound derivatives is their ability to suppress the production and expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com For example, a benzylindanocine derivative was found to exhibit anti-inflammatory activity by down-regulating both IL-6 and TNF-α. researchgate.net Similarly, a new indanone derivative named streptinone, isolated from a marine-derived Streptomyces, was shown to suppress the production of TNF-α, IL-6, and IL-1β in particulate matter-induced inflammation. mdpi.com
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound derivatives are attributed to several mechanisms of action. One of the primary mechanisms is the inhibition of the NF-κB signaling pathway. benchchem.commdpi.com NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. tandfonline.com By inhibiting this pathway, these compounds can effectively reduce the production of these inflammatory mediators. benchchem.commdpi.com
Another important mechanism is the inhibition of cyclooxygenase (COX) enzymes. benchchem.com Some indanone derivatives have shown the ability to inhibit both COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.net
Furthermore, some derivatives have been found to suppress the expression of inducible nitric oxide synthase (iNOS), which leads to a decrease in the production of nitric oxide (NO), another important inflammatory mediator. mdpi.comtandfonline.com The anti-inflammatory action of a pentadienone oxime ester derivative, for instance, was linked to the suppression of iNOS and COX-2 expression through the Toll-like receptor 4/mitogen-activated protein kinases/NF-κB signaling pathway. tandfonline.com
Neurological Applications (e.g., Alzheimer's Disease)
The indanone scaffold is a key structural feature of donepezil (B133215), a well-known drug used for the treatment of Alzheimer's disease. acs.orgrsc.org This has spurred research into other indanone derivatives, including those of this compound, as potential therapeutic agents for neurodegenerative disorders.
Cholinesterase Inhibition (AChE and BuChE)
A primary target in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. Several indanone derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. acs.orgresearchgate.net
For instance, a series of indanone derivatives were designed and tested, with some compounds exhibiting good inhibitory activity against AChE in the nanomolar range. researchgate.net In another study, certain derivatives showed more selective inhibition against BuChE. acs.org The presence of a nitro group can influence the inhibitory activity, with some nitro-substituted compounds showing significant potency against AChE. acs.orgnih.gov However, in some cases, the steric hindrance of the nitro group can reduce the affinity for the AChE enzyme. ut.ac.ir
The inhibitory potential of these compounds is often compared to standard drugs like donepezil. acs.orgresearchgate.net For example, certain donepezil-indanone hybrids have demonstrated even more potent AChE inhibition than donepezil itself and showed high selectivity over BuChE. researchgate.net The development of dual inhibitors of both AChE and MAO-B is also an area of interest, with some indanone derivatives showing promise in this regard. rsc.org
The table below presents the inhibitory activity of selected indanone derivatives against AChE and BuChE.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Indanone Derivative D28 | AChE | 0.0248 ± 0.0010 | acs.org |
| Indanone Derivative D29 | AChE | 0.0224 ± 0.0008 | acs.org |
| Indanone Derivative D30 | AChE | 0.0257 ± 0.0009 | acs.org |
| Indole-isoxazole derivative 5k (3-NO2) | AChE | 45.57 ± 4.30 | nih.gov |
| Indole-isoxazole derivative 5k (3-NO2) | BuChE | 71.31 ± 0.76 | nih.gov |
| (5-formylfuran-2-yl) methyl 4-nitro benzoate | AChE | 3.25 | dergipark.org.tr |
| (5-formylfuran-2-yl) methyl 4-nitro benzoate | BuChE | 8.45 | dergipark.org.tr |
Inhibition of Amyloid Beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease (AD). Consequently, inhibiting this process is a major therapeutic strategy. Derivatives of indanone have demonstrated potential in this area.
In a study focused on creating multi-target-directed ligands for AD, a series of indanone derivatives were synthesized and evaluated for their ability to inhibit Aβ self-assembly. nih.gov Two compounds in particular, compound 9 and compound 14, showed significant inhibition of Aβ aggregation, with inhibition rates of 85.5% and 83.8%, respectively. nih.gov These compounds were also found to catalyze the disaggregation of pre-formed Aβ fibrils. nih.govresearchgate.net Further research on benzylideneindanone derivatives also highlighted their potential in inhibiting Aβ₄₂ aggregation. tandfonline.com Specifically, one derivative, compound 28, demonstrated a potent inhibitory effect on self-induced Aβ₄₂ aggregation, with an 80.1% inhibition at a concentration of 20 µM. tandfonline.com Another study on indanone–chalcone hybrids identified a compound, TM-11, with a strong Aβ₁₋₄₂ aggregation inhibitory potency. sci-hub.se
These findings underscore the potential of the indanone scaffold, including nitro-substituted variants, as a basis for developing agents that can effectively target the pathological aggregation of amyloid-beta peptides.
Antioxidant Activities in Neurodegenerative Contexts
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases like Alzheimer's. acs.org Therefore, compounds with antioxidant properties are of great interest. Several studies have explored the antioxidant potential of indanone derivatives.
A series of indanone derivatives were evaluated for their antioxidant activity, among other properties. nih.gov Compounds 9 and 14, which were also effective Aβ aggregation inhibitors, demonstrated antioxidant activity. nih.govresearchgate.net In another study, a series of indanone derivatives showed excellent antioxidant activity, with ORAC (Oxygen Radical Absorbance Capacity) values ranging from 1.67 to 3.88 Trolox equivalents. tandfonline.com A specific benzylideneindanone derivative, compound 28, was identified as an excellent antioxidant with an ORAC value of 5.60 Trolox equivalent. tandfonline.com Furthermore, novel indandione derivatives have been synthesized and shown to possess antioxidant properties, which are considered a key feature for potential AD therapies. researchgate.net The development of rivastigmine-benzimidazole hybrids also highlighted the importance of antioxidant activity in multi-target anti-AD drug candidates. nih.gov
The consistent finding of antioxidant properties across various indanone derivatives suggests that this chemical class, including this compound and its analogues, holds promise for mitigating oxidative stress in neurodegenerative disorders.
Blood-Brain Barrier Permeability Studies
For a drug to be effective in treating central nervous system disorders, it must be able to cross the blood-brain barrier (BBB). The permeability of indanone derivatives has been investigated to assess their potential as CNS-active agents.
In one study, compounds 9 and 14, which showed promise as anti-Alzheimer's agents, were found to be capable of crossing the BBB in an in vitro model. nih.govresearchgate.net A parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict BBB permeability. mdpi.com This assay was used to confirm the favorable BBB permeability of a series of indanone/benzofuranone and piperidine (B6355638) hybrids. nih.gov The lipophilicity and molecular size of a compound, along with its hydrogen bonding capacity, are key factors influencing its ability to cross the BBB. mdpi.com Studies on nitrocatechol-based COMT inhibitors also emphasize the importance of developing BBB-permeable compounds for neurological disorders. acs.org
These studies indicate that the indanone scaffold can be modified to create compounds with the necessary physicochemical properties to penetrate the central nervous system, a critical requirement for drugs targeting neurodegenerative diseases.
Other Reported Biological Activities
Beyond the applications in neurodegenerative diseases, derivatives of this compound have been explored for other biological activities.
Antiviral Properties
Derivatives of 5-nitro-2-indolinone, a related chemical structure, have been synthesized and evaluated for their antiviral activity. semanticscholar.orgresearchgate.net In one study, a series of 5-nitro-3-hydrazono-2-indolinone derivatives were tested against various viruses. semanticscholar.org Some compounds showed weak activity against the Yellow Fever Virus (YFV), while others inhibited the Bovine Viral Diarrhea Virus (BVDV). semanticscholar.orgresearchgate.net Specifically, compounds 2b, 3a, 3f, 4e, and 4f were found to inhibit BVDV growth. semanticscholar.org More recently, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as inhibitors of HIV-1 replication through a multitarget mechanism. frontiersin.org Other 2-indolinone derivatives have also shown promise against Respiratory Syncytial Virus (RSV) and YFV. researchgate.net
Insecticidal, Fungicidal, and Herbicidal Activities
The broader class of indanone derivatives has been investigated for its potential in agriculture. While specific studies on the insecticidal, fungicidal, and herbicidal activities of this compound were not found, the diverse biological activities of the indanone scaffold suggest potential for such applications.
Applications in Proteomics Research
This compound is described as a useful biochemical for proteomics research. scbt.com Proteomics involves the large-scale study of proteins, their structures, and functions. nih.gov Thiophene building blocks, which can be related to the chemical space of indanone derivatives, are also used in proteomics research. chemicalbook.in The application of such compounds in proteomics can aid in the discovery of diagnostic markers, understanding disease pathogenesis, and identifying new drug targets. nih.gov MALDI-MS/MS-based proteomics, a key analytical technique in this field, has been used to study various biological samples, including those from neurodegenerative diseases. mdpi.com
Theoretical and Computational Studies on 5 Nitro 2 Indanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 5-nitro-2-indanone. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and kinetic stability. dergipark.org.tr
For derivatives of indanone, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these properties. researchgate.netmaterialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In related nitroaromatic compounds, the HOMO is often distributed over the aromatic ring and the nitro group, while the LUMO is localized on the electron-deficient regions. dergipark.org.trresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and potential for intramolecular charge transfer. dergipark.org.tr
Table 1: Quantum Chemical Descriptors
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. imist.ma |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. imist.ma |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. dergipark.org.tr |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. nanobioletters.com |
| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron. nanobioletters.com |
| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. nanobioletters.com |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. nanobioletters.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. nanobioletters.com |
This table provides a general overview of quantum chemical descriptors and their significance. Specific calculated values for this compound were not available in the searched literature.
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
In nitroaromatic compounds, the region around the nitro group is expected to be highly electron-negative, making it a potential site for interaction with electrophiles or participation in hydrogen bonding. researchgate.netdtic.mil Conversely, the hydrogen atoms of the indanone ring would exhibit a positive potential. computationalscience.org Analysis of the MEP provides insights into how the molecule might interact with biological receptors or other molecules. researchgate.net
Molecular Dynamics Simulations
For instance, MD simulations of indanone derivatives have been used to investigate their stability and conformational changes when bound to biological targets like enzymes. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org
Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to screen for potential inhibitors of biological targets. The indanone scaffold is a known pharmacophore found in various biologically active compounds, including inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant to neurodegenerative diseases. mdpi.comresearchgate.netajrconline.org
Docking studies on related indanone derivatives have shown that the indanone ring plays a crucial role in binding to the active sites of these enzymes. researchgate.net For example, in the case of AChE, the indanone moiety can interact with key amino acid residues in the enzyme's active site. researchgate.netresearchgate.net The presence and position of a nitro group can significantly influence the binding affinity and selectivity, often through the formation of specific hydrogen bonds or other electrostatic interactions. mdpi.com For instance, the introduction of a nitro group in some molecules has been shown to improve their AChE inhibitory activity. mdpi.com
Prediction of Spectroscopic Properties
Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com Theoretical predictions, often performed using DFT methods, can aid in the interpretation of experimental spectra and the structural characterization of the compound. mdpi.comrsc.org
For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman bands to assign specific vibrational modes, such as the characteristic stretches of the nitro group (~1520 cm⁻¹) and the carbonyl group of the indanone ring. mdpi.combenchchem.com Similarly, theoretical calculations of NMR chemical shifts can assist in the assignment of signals in ¹H and ¹³C NMR spectra. rsc.org
Energetic and Stability Studies
Conformational Analysis
The 2-indanone (B58226) framework, which consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, is the structural core of this compound. While the benzene ring is planar, the five-membered ring is not. Theoretical studies on related 1-indanone (B140024) derivatives show that the cyclopentane (B165970) ring adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. researchgate.netconicet.gov.ar In these conformations, one or two atoms of the five-membered ring are out of the plane formed by the other atoms.
For this compound, the cyclopentanone ring is expected to be puckered. The exact conformation would be determined by a balance of factors including angle strain, torsional strain, and steric interactions. The carbonyl group at the C2 position introduces a region of sp² hybridization, influencing the geometry of the five-membered ring. Computational modeling, such as that using Density Functional Theory (DFT), would be required to determine the most stable conformer and the energy barriers between different conformations. Such studies on related indanone derivatives have been performed to understand their structure and reactivity. researchgate.netconicet.gov.ar
Thermodynamic Parameters (e.g., Enthalpies of Formation)
Thermodynamic parameters are fundamental to understanding the stability and energy content of a compound. The standard enthalpy of formation (ΔH°f) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Thermodynamic Parameter | Predicted Value | Unit |
|---|---|---|
| Enthalpy of Vaporization | 58.42 | kJ/mol |
Impact of the Nitro Group on Overall Molecular Properties
The introduction of a nitro (–NO₂) group to the 2-indanone structure at the 5-position significantly modifies the molecule's physicochemical properties.
The nitro group is a powerful electron-withdrawing group due to both the inductive effect and the resonance effect. vulcanchem.com
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds.
Resonance Effect: The nitro group can delocalize the pi-electrons from the benzene ring, creating resonance structures that place a positive charge on the ring.
This strong electron-withdrawing character has several consequences:
Increased Polarity: The presence of the nitro group dramatically increases the polarity and the dipole moment of the molecule compared to the parent 2-indanone. nih.gov For example, studies on benzamine derivatives show that the inclusion of a nitro group leads to higher dipole moments. nih.gov
Altered Reactivity: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the molecule for nucleophilic aromatic substitution, although this is less common for indanones. The introduction of electron-withdrawing groups has been shown to be beneficial for the antibacterial activity of indanone derivatives. benthamdirect.com
Physicochemical Properties: The increased polarity affects properties like boiling point, melting point, and solubility. Highly polar compounds tend to have higher boiling points. chemimpex.com The predicted boiling point of this compound is 340.6 °C at 760 mmHg.
| Property | Value | Comment |
|---|---|---|
| Molecular Weight | 177.16 g/mol | - |
| Molecular Formula | C₉H₇NO₃ | - |
| Boiling Point (Predicted) | 340.6 °C | At 760 mmHg |
| Polar Surface Area | 62.89 Ų | Increased due to the polar nitro group. |
Future Research Directions and Translational Prospects
Development of Novel 5-Nitro-2-indanone Analogues with Enhanced Bioactivity
The core structure of this compound provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological activities. chemimpex.com Researchers are actively exploring modifications to the indanone framework to create novel compounds for drug discovery. chemimpex.comchemimpex.com The reactivity of the indanone ring system allows for the introduction of various functional groups, leading to the development of complex molecules with potential therapeutic applications. chemimpex.com
For instance, the broader class of indanone derivatives has been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajrconline.orgresearchgate.net Structure-activity relationship (SAR) studies on related indanone compounds have shown that specific substitutions can significantly influence their biological effects. For example, in a series of benzylideneindanone derivatives, the presence of trimethoxyl groups on the indanone moiety was linked to good anti-proliferative activities against cancer cell lines. researchgate.net Similarly, studies on other indanone analogues have demonstrated that introducing different amine groups can modulate their anti-inflammatory or mast cell stabilizing activities. ajrconline.org
The development of new this compound analogues often involves creating hybrid molecules, combining the indanone scaffold with other pharmacologically active heterocycles. This approach aims to create multifunctional agents, for example, by designing hybrids that could act as cholinesterase inhibitors for potential use in Alzheimer's disease research. researchgate.netrsc.org The exploration of such derivatives is a key area of focus, with the goal of identifying lead compounds with superior potency and selectivity for various biological targets. researchgate.net
Exploration of New Synthetic Pathways
While this compound is available as a research chemical, the exploration of new and improved synthetic pathways remains a crucial area of investigation. guidechem.comscbt.com Efficient synthesis is fundamental for its use as a building block in creating more complex molecules for pharmaceutical and agrochemical research. chemimpex.comchemimpex.com
General synthetic strategies for indanone derivatives often involve cyclization reactions. For example, a common route to the indanone core is the cyclization of ferulic acid via hydrogenation and subsequent treatment with methanesulfonic acid. researchgate.net Another approach involves the Nazarov cyclization of α,β-unsaturated ketones, which can be formed through an aldol (B89426) condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde. nih.gov
Researchers are also investigating greener and more efficient synthetic methods. For example, a catalyst-free reaction in ethanol (B145695) has been developed for the synthesis of indanone-fused pyrrolone compounds, highlighting a move towards more environmentally benign processes. sioc-journal.cn For the broader class of indanones, palladium-catalyzed carbonylative reactions and rhodium-catalyzed carbonylative arylation of alkynes represent advanced methods for their synthesis. iyte.edu.tr Investigations into improving the synthesis of related starting materials, such as purifying commercial 2-indanone (B58226), are also undertaken to ensure the reliability of subsequent reactions. plymouth.ac.uk
Deeper Elucidation of Mechanisms of Action
Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is a primary goal for future research. It is known to be a useful biochemical for proteomics research, suggesting its potential to interact with various cellular proteins. scbt.com The nitro group and indanone framework are key features that determine its reactivity and interactions with biological systems. chemimpex.com
Research into related nitroaromatic compounds and indanone derivatives provides clues to potential mechanisms. For example, the cytotoxic effect of some nitro compounds, such as 5-nitro-2'-deoxyuridine, involves enzymatic conversion to an active form that then inhibits key enzymes like thymidylate synthetase, crucial for DNA synthesis. nih.gov This suggests that this compound analogues could potentially act as inhibitors of specific enzymes. Indeed, various indanone derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrases. researchgate.netresearchgate.net
Furthermore, some indanone-based compounds have been found to interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. nih.govresearchgate.net Other potential mechanisms include the modulation of signaling pathways, such as the suppression of vascular endothelial growth factor receptors (VEGF-R) and hypoxia-inducible factor-α (HIF-α), which are critical for angiogenesis. researchgate.net Future studies will likely employ advanced techniques to identify the specific molecular targets and pathways affected by this compound and its novel derivatives. chemimpex.com
Preclinical and Clinical Development Potential
The journey of a compound like this compound from a laboratory chemical to a therapeutic agent is long and requires extensive evaluation. Currently, it is primarily used as an intermediate in research and development. chemimpex.comchemimpex.com However, its derivatives hold preclinical potential.
Numerous studies have evaluated the preclinical efficacy of novel indanone analogues. For instance, substituted 5-nitroindole (B16589) derivatives, which share the nitro-aromatic feature, have demonstrated anticancer activity in vitro against various human tumor cell lines, including non-small cell lung cancer and leukemia cell lines. nih.gov Some indanone derivatives have shown the ability to inhibit tumor growth in animal models, such as against Ehrlich ascites carcinoma in mice. researchgate.net
Preclinical studies also involve assessing the compound's effect on specific biological processes. For example, some indanone derivatives have been evaluated as inhibitors of tubulin polymerization and have shown potent anti-proliferative activity against colon cancer cell lines, with higher selectivity for cancer cells over normal cells in some cases. nih.gov Despite promising preclinical results for various indanone-based compounds, including those with potential applications in neurodegenerative diseases and cancer, their progression to clinical trials in humans has been limited. benchchem.commdpi.com Further optimization and rigorous preclinical testing would be necessary to identify a this compound-based candidate suitable for clinical development.
Applications in Materials Science and Agrochemicals
Beyond its biomedical potential, this compound and its related structures are being explored for applications in materials science and agrochemicals. guidechem.comchemimpex.comchemimpex.com In materials science, the compound is used in the production of specialty polymers and resins. chemimpex.com The incorporation of such structures can enhance material properties like strength and thermal stability. chemimpex.com The nitro group and aromatic system also suggest potential use in the synthesis of dyes and pigments. chemimpex.com
In the field of agrochemicals, this compound serves as an intermediate for creating new active compounds. chemimpex.comchemimpex.com The broader class of indanone derivatives has been explored for use as insecticides, fungicides, and herbicides. researchgate.net The chemical industry is continuously developing innovative farming solutions to protect crops and improve yields, and intermediates like this compound are valuable for synthesizing novel pesticides. environmentclearance.nic.in The demand for specialized chemicals in various industries drives the research and development of such versatile building blocks. wiseguyreports.com
Q & A
Q. How to document this compound’s environmental impact in grant proposals?
- Methodological Answer :
- Ecotoxicity Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
- Persistence Studies : Use OECD 307 guidelines for soil degradation half-life estimation.
- Data Presentation : Include LC₅₀ and EC₅₀ values in risk assessment matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
